molecular formula C8H11N5 B13310897 1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13310897
M. Wt: 177.21 g/mol
InChI Key: AGMOTVBHNGXVKN-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, leading to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

1-Ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-ethyl-6-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H11N5/c1-3-13-8-6(4-10-13)7(9)11-5(2)12-8/h4H,3H2,1-2H3,(H2,9,11,12)

InChI Key

AGMOTVBHNGXVKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2C=N1)N)C

Origin of Product

United States

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